6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient and scalable reaction conditions. The use of boronic esters as protective groups in carbohydrate chemistry has also been explored for the selective installation of functional groups .
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[(1S,4S,6S)-6-Isopropyl-4-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-methyl-2-cyclohexen-1-yl]methyl}-2-furamide
- Other pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-isopropyl-N~4~-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features and potential applications. Its combination of functional groups and core structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-12(2)17-10-16(18-13(3)23-24(4)19(18)22-17)20(25)21-11-14-6-8-15(26-5)9-7-14/h6-10,12H,11H2,1-5H3,(H,21,25) |
InChI Key |
AINWWLIWJGMJPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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